molecular formula C19H25NO3 B5170362 N-1-adamantyl-2,4-dimethoxybenzamide

N-1-adamantyl-2,4-dimethoxybenzamide

Cat. No. B5170362
M. Wt: 315.4 g/mol
InChI Key: IGIBNEHUAVDNKX-UHFFFAOYSA-N
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Description

“N-1-adamantyl-2,4-dimethoxybenzamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A two-step procedure for the synthesis of 1 from 1-bromadamantane (3) and formamide via N-(1-adamantyl)-formamide (6) in two steps with an overall yield of 88% was reported .


Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-2,4-dimethoxybenzamide” was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

Nuclear Fission Research

The compound “Oprea1_279579” has been used in the study of fast proton-induced fission of 238U. This research investigates fission variables such as cross-sections, mass distributions, and prompt neutron emission .

Ecosystem Research Applications

The compound has been associated with the OPERAS project, which aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Antimicrobial Activity

“N-1-adamantyl-2,4-dimethoxybenzamide” has been studied for its antimicrobial activity. Certain derivatives of this compound have shown potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activity

This compound has also been studied for its hypoglycemic activity. In particular, one derivative of the compound has shown significant reduction of serum glucose levels in streptozotocin (STZ)-induced diabetic rats .

Medicinal Chemistry and Nanomaterials

Adamantane derivatives, such as “N-1-adamantyl-2,4-dimethoxybenzamide”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials. Their unique structural, biological, and stimulus-responsive properties make them particularly useful in these fields .

Pain Treatment

Research suggests that certain adamantyl derivatives could be good candidates for pain treatment .

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

N-(1-adamantyl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(8-15)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIBNEHUAVDNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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